Tizoxanide Glucuronide Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals
Tizoxanide Glucuronide Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tizoxanide glucuronide sodium salt (CAS 221287-83-8) is the principal phase II metabolite of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide. Subsequently, tizoxanide undergoes extensive glucuronidation to form tizoxanide glucuronide, a more water-soluble conjugate that is readily eliminated from the body.[1][2] Understanding the physicochemical properties, metabolic fate, and analytical quantification of tizoxanide glucuronide is paramount for researchers and drug development professionals engaged in the study of nitazoxanide's pharmacokinetics, efficacy, and safety profile. This in-depth technical guide provides a comprehensive overview of tizoxanide glucuronide sodium salt, from its metabolic origins to its critical role as a reference standard in bioanalytical assays.
Physicochemical Properties
A thorough understanding of the physicochemical properties of tizoxanide glucuronide sodium salt is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 221287-83-8 | [3][4] |
| Molecular Formula | C₁₆H₁₄N₃NaO₁₀S | [5][6] |
| Molecular Weight | 463.35 g/mol | [5][6] |
| Synonyms | Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-((5-nitrothiazol-2-yl)carbamoyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate | [4][5] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Expected to have higher aqueous solubility than tizoxanide | [7] |
| Storage Temperature | -20°C | [4] |
Metabolic Pathway and Biological Significance
The journey of nitazoxanide in the body is a multi-step process culminating in the formation of tizoxanide glucuronide. This metabolic cascade is critical to the drug's disposition and clearance.
Following oral administration, nitazoxanide is not detected in plasma as it is rapidly hydrolyzed by esterases into its active metabolite, tizoxanide (desacetyl-nitazoxanide).[1][8] Tizoxanide is highly bound to plasma proteins (greater than 99.9%).[2] The primary route of tizoxanide metabolism is conjugation with glucuronic acid, a process known as glucuronidation.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver and small intestine.[9] Specifically, in humans, UGT1A1 and UGT1A8 have been identified as the main isoforms responsible for the glucuronidation of tizoxanide.[9] The resulting tizoxanide glucuronide is then excreted in the urine and bile.[1][2]
In Vitro Activity: A Comparative Perspective
While tizoxanide is the primary active metabolite of nitazoxanide, tizoxanide glucuronide has also been investigated for its biological activity. The following table summarizes the comparative in vitro activities of nitazoxanide, tizoxanide, and tizoxanide glucuronide against various pathogens.
| Organism | Nitazoxanide (MIC₅₀ mg/L) | Tizoxanide (MIC₅₀ mg/L) | Tizoxanide Glucuronide (MIC₅₀ mg/L) | Key Findings | Source |
| Cryptosporidium parvum | 1.2 | 22.6 | 2.2 | Nitazoxanide and tizoxanide glucuronide strongly inhibit asexual and sexual stages, while tizoxanide has limited activity. | [10] |
| Anaerobic Bacteria (Bacteroides fragilis group) | 0.5 (MIC₉₀) | Similar to nitazoxanide | Not reported | Tizoxanide was generally less effective than nitazoxanide against a broad range of anaerobes. | [11] |
| Giardia intestinalis | More active than metronidazole | 8 times more active than metronidazole | Not reported | Tizoxanide is highly active against metronidazole-susceptible isolates. | [12] |
| Entamoeba histolytica | More active than metronidazole | Almost twice as active as metronidazole | Not reported | Tizoxanide shows significant activity against both susceptible and less susceptible isolates. | [12] |
| Trichomonas vaginalis | More active than metronidazole | More active than metronidazole | Not reported | Both nitazoxanide and tizoxanide are more active than metronidazole. | [12] |
These findings suggest that while tizoxanide is the major contributor to the systemic antiparasitic activity of nitazoxanide, the parent drug and its glucuronide metabolite may also play a role, particularly in the gastrointestinal tract.[13]
Synthesis of Tizoxanide Glucuronide Sodium Salt: A Plausible Protocol
The chemical synthesis of tizoxanide glucuronide sodium salt is a multi-step process. While a detailed, publicly available protocol is scarce, a plausible four-step synthesis can be devised based on existing literature, commencing from benzyl salicylate.[14]
Step 1: Synthesis of Tizoxanide
Tizoxanide can be prepared by the acidic hydrolysis of nitazoxanide.
-
Reflux 100 mg of nitazoxanide with 100 mL of 1M hydrochloric acid at 100°C for 3 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol:ammonia solution:glacial acetic acid (95:5:1:1 by volume, pH 5.8).
-
Filter the resulting precipitate and wash it with distilled water (4 x 3 mL).
-
Dry the precipitate at room temperature to yield tizoxanide.
Step 2-4: Glucuronidation and Salt Formation (Hypothetical)
The subsequent steps would involve the coupling of tizoxanide with a protected glucuronic acid derivative, followed by deprotection and conversion to the sodium salt. This process is analogous to the synthesis of other glucuronides.
-
Protection of Glucuronic Acid: Commercially available D-glucurono-3,6-lactone can be converted to a protected form, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Coupling Reaction: The protected glucuronyl bromide is then coupled with tizoxanide in the presence of a suitable catalyst (e.g., a silver or mercury salt) to form the protected tizoxanide glucuronide.
-
Deprotection and Salt Formation: The protecting groups (acetyl and methyl ester) are removed under basic conditions (e.g., sodium methoxide in methanol), followed by saponification of the ester. The final product is then isolated as the sodium salt.
Analytical Methodologies for Quantification in Biological Matrices
Accurate and sensitive quantification of tizoxanide and tizoxanide glucuronide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Detailed LC-MS/MS Protocol for Plasma Analysis
This protocol is a composite of validated methods described in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of tizoxanide or another suitable compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate tizoxanide and tizoxanide glucuronide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tizoxanide: Precursor ion (m/z) -> Product ion (m/z)
-
Tizoxanide Glucuronide: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
4. Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Application as a Reference Standard
Tizoxanide glucuronide sodium salt is commercially available and serves as a critical reference standard for the accurate quantification of the metabolite in biological samples.[12] Its use is indispensable for:
-
Method Development and Validation: Establishing the linearity, accuracy, and precision of analytical methods.
-
Pharmacokinetic Studies: Determining the concentration-time profile of the metabolite in plasma, urine, and other matrices.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of nitazoxanide.
-
Metabolism Studies: Identifying and quantifying the metabolites of nitazoxanide in various in vitro and in vivo systems.
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of tizoxanide glucuronide sodium salt.
-
Dissolve the compound in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the appropriate matrix (e.g., blank plasma) or mobile phase to prepare calibration standards and quality control samples at various concentration levels.
Conclusion
Tizoxanide glucuronide sodium salt, as the major metabolite of nitazoxanide, is a key molecule in understanding the disposition of this important therapeutic agent. This technical guide has provided a comprehensive overview of its physicochemical properties, metabolic formation, in vitro activity, and analytical determination. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigations into the pharmacokinetics and therapeutic applications of nitazoxanide. The continued availability of high-purity tizoxanide glucuronide sodium salt as a reference standard will be crucial for ensuring the quality and accuracy of these future studies.
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